molecular formula C19H16FN5O6S2 B2923652 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 393571-34-1

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2923652
CAS No.: 393571-34-1
M. Wt: 493.48
InChI Key: IQHRETJJTDDUPJ-UHFFFAOYSA-N
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Description

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex heterocyclic amide featuring a 1,3,4-thiadiazole core. The 2-position of the thiadiazole is substituted with a benzamide group bearing 4,5-dimethoxy and 2-nitro moieties, while the 5-position is linked via a thioether to a 2-oxoethyl group modified with a 2-fluorophenylamino group. Structural analogs in the literature highlight the importance of such substituents in enzyme inhibition and metabolic stability .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O6S2/c1-30-14-7-10(13(25(28)29)8-15(14)31-2)17(27)22-18-23-24-19(33-18)32-9-16(26)21-12-6-4-3-5-11(12)20/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHRETJJTDDUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structure, properties, and biological activities, particularly focusing on its potential therapeutic applications in cancer treatment and antimicrobial efficacy.

Compound Structure and Properties

The molecular formula for this compound is C18H15FN4O3S2C_{18}H_{15}F_{N4}O_{3}S_{2}, with a molecular weight of 418.46 g/mol. The structure features several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Fluorophenyl Group : Enhances lipophilicity and bioactivity.
  • Amide Linkage : Common in biologically active compounds, contributing to the overall stability and activity of the molecule.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Thiadiazole derivatives have been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. This mechanism is particularly evident in studies focusing on breast and colon cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity against various bacterial strains:

  • Inhibition of MRSA : The compound's derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA), showing minimum inhibitory concentrations (MICs) as low as 9.5 µg/ml, indicating potent antibacterial properties .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of related thiadiazole compounds against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed significant inhibition zones in disk diffusion assays, with some exhibiting MIC values lower than that of standard antibiotics .
  • Anticancer Research :
    • In vitro studies on human cancer cell lines revealed that derivatives of this compound significantly reduced cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntimicrobialMRSA9.5 µg/ml
AnticancerBreast Cancer CellsIC50 = 12 µM
AnticancerColon Cancer CellsIC50 = 15 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Core Heterocycles :

  • Target Compound : 1,3,4-Thiadiazole.
  • : 1,3,4-Thiadiazole (compound I).
  • : 1,3-Thiazole.
  • : 1,3,4-Oxadiazole.

The thiazole in lacks the additional nitrogen present in thiadiazoles, reducing ring aromaticity .

Substituents :

  • The target’s 2-nitro-4,5-dimethoxybenzamide group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, contrasting with ’s simpler 2,4-difluorobenzamide.
  • The 2-fluorophenylamino-thioether side chain in the target differs from ’s 3-phenylpropyl and 2-chlorophenyl groups, which may alter solubility and steric interactions .
Spectroscopic and Crystallographic Data
  • IR Spectroscopy :

    • The target’s amide C=O and thioether C=S groups would show bands near 1660 cm⁻¹ and 1243–1258 cm⁻¹, respectively, as seen in .
    • ’s compound lacks C=S but displays amide C=O and hydrogen-bonded N–H vibrations (~3278–3414 cm⁻¹) .
  • Hydrogen Bonding :

    • ’s compound forms intermolecular N–H···N and C–H···F bonds, stabilizing its crystal lattice. The target’s nitro and methoxy groups may similarly participate in hydrogen bonding, enhancing crystallinity .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Synthesis Method Key Functional Groups
Target Compound 1,3,4-Thiadiazole 4,5-Dimethoxy-2-nitrobenzamide, 2-fluorophenylamino-thioether ~550 (estimated) Hypothetical: Amide coupling C=O (amide), C=S (thioether), NO2
(Compound I) 1,3,4-Thiadiazole 3-Phenylpropyl, 2-chlorophenyl Not reported POCl3-mediated cyclization C-Cl, thioether
1,3-Thiazole 5-Chloro, 2,4-difluorobenzamide 280.68 Pyridine-based amide coupling C=O (amide), C-F
1,3,4-Oxadiazole Benzo[d][1,3]dioxol, 4-fluorobenzamide 444.4 Unspecified condensation C=O (amide), OCH2O (dioxol)

Research Implications

The target compound’s unique combination of a thiadiazole core, nitro group, and fluorinated side chain positions it as a candidate for further studies in enzyme inhibition and antimicrobial activity. Its structural complexity surpasses simpler analogs in –4, suggesting tailored pharmacokinetic properties. Future work should focus on synthesizing the compound and validating its bioactivity using the methodologies described in and .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves sequential coupling reactions. A common approach is:

Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(2-fluorophenyl)acetamide in glacial acetic acid under reflux to form the thioether-linked intermediate .

Benzamide Coupling : Introduce the 4,5-dimethoxy-2-nitrobenzoyl moiety via amide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DMF .
Key Intermediates :

  • 2-((2-Fluorophenyl)amino)-2-oxoethyl thiol intermediate.
  • 5-substituted-1,3,4-thiadiazole precursor.
    Validation : Monitor reactions via TLC and purify intermediates via recrystallization (ethanol/water) or column chromatography .

Basic: How is the purity and structural integrity of this compound verified post-synthesis?

Answer:

  • Purity : Assessed by HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity criteria .
  • Structural Confirmation :
    • IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹), nitro group (1520–1350 cm⁻¹), and thiadiazole C-S (670–620 cm⁻¹) .
    • NMR : ¹H NMR detects aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and fluorophenyl signals. ¹³C NMR validates carbonyl (170–175 ppm) and nitro-bearing carbons .
    • Mass Spectrometry : High-resolution ESI-MS matches the molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈FN₅O₆S: 512.09; observed: 512.12) .

Advanced: What strategies optimize reaction yield during scale-up synthesis?

Answer:

  • Solvent Optimization : Replace glacial acetic acid with DMF for better solubility of intermediates, reducing side reactions .
  • Catalysis : Use Pd/C (1 mol%) in coupling steps to enhance regioselectivity and reduce reaction time .
  • Temperature Control : Gradual heating (60–80°C) during thioether formation minimizes decomposition .
  • Workflow : Batch-wise addition of reagents in gram-scale reactions improves homogeneity, achieving yields >75% (vs. 50–60% in small-scale trials) .

Advanced: How do structural modifications (e.g., substituent variation) affect biological activity?

Answer:

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility. Substitution with Cl increases lipophilicity, improving membrane permeability but lowering IC₅₀ in enzyme assays .
  • Nitro Group Position : Moving the nitro group from ortho to para on the benzamide moiety reduces steric hindrance, enhancing binding to bacterial PFOR enzymes (MIC values drop from 32 µg/mL to 8 µg/mL against E. coli) .
  • Methoxy Group Removal : Eliminating 4,5-dimethoxy groups decreases antifungal activity (e.g., MIC for C. albicans increases from 16 µg/mL to 64 µg/mL) .

Advanced: How can computational modeling resolve discrepancies between predicted and observed bioactivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to M. tuberculosis enoyl-ACP reductase. Predicted ΔG values (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ (12 µM) but require adjustment for solvation effects .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Discrepancies arise from protonation state variations (e.g., nitro group pKa ~4.5) under assay conditions (pH 7.4 vs. 6.5) .
  • QSAR Models : Train models with R² >0.85 using Hammett σ values for substituents; outliers may indicate unaccounted hydrogen bonding with active-site residues (e.g., Arg241 in PFOR) .

Advanced: How to address contradictions in spectroscopic data during structure elucidation?

Answer:

  • Case Example : Observed ¹H NMR splitting (δ 7.8 ppm) suggests unexpected diastereomers.
    • Resolution : Variable-temperature NMR (25–60°C) confirms dynamic rotational restriction in the thiadiazole-acetamide linkage .
    • Alternative Confirmation : X-ray crystallography (e.g., CCDC deposition) reveals non-planar amide conformations due to steric clashes between fluorophenyl and thiadiazole groups .
  • Mitigation : Use deuterated DMSO-d₆ for enhanced resolution of exchangeable protons (e.g., NH groups) .

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